methyl (1S,2S)-2-aminocyclododecane-1-carboxylate
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Overview
Description
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is an organic compound with a unique structure characterized by a twelve-membered cyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane derivatives: Such as trans-1,2-diaminocyclohexane, which shares a similar cyclic structure but with a smaller ring size.
Menthol isomers: Including (1R,2S,5R)-menthol and (1S,2S,5R)-neomenthol, which have similar stereochemistry but different functional groups.
Uniqueness
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclododecane ring structure, which contributes to its biological activity. The molecular formula is C14H27NO2, and it features a carboxylate group that is crucial for its interaction with biological targets.
Pharmacological Properties
1. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It has been shown to influence neurotransmitter systems and may exhibit neuroprotective effects. The compound's structural features allow it to mimic natural substrates, facilitating interactions with enzymes and receptors.
2. Biological Assays
Several studies have evaluated the biological activity of this compound using various in vitro and in vivo assays. Key findings include:
- Neuroprotective Activity : In models of neurodegeneration, this compound demonstrated significant neuroprotective effects against oxidative stress-induced cell death.
- Antimicrobial Activity : Preliminary screening revealed that the compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated that treatment with the compound led to a reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups. The study concluded that this compound could be a promising candidate for further development as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential utility in developing new antibiotics or adjunct therapies for bacterial infections.
Table 1: Summary of Biological Activities
Properties
CAS No. |
649765-25-3 |
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Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
methyl (1S,2S)-2-aminocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13-/m0/s1 |
InChI Key |
NSBKBJHBUFGATM-STQMWFEESA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCCCCCCCC[C@@H]1N |
Canonical SMILES |
COC(=O)C1CCCCCCCCCCC1N |
Origin of Product |
United States |
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